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Compound of Interest

Compound Name: Fmoc-N-Me-Gln-OH

Cat. No.: B1514007

Get Quote

An In-Depth Technical Guide to Fmoc-N-Me-Gln-OH: Structure, Function, and Application in

Modern Peptide Synthesis

Executive Summary
N-methylation of the peptide backbone is a cornerstone strategy in modern medicinal chemistry

for enhancing the therapeutic potential of peptide-based drugs. This modification offers a

powerful toolkit to overcome inherent pharmacological weaknesses of natural peptides, such

as poor metabolic stability and low cell permeability. This guide focuses on (2S)-5-amino-2-[9H-

fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid, commonly known as Fmoc-
N-Me-Gln-OH, and its side-chain protected variant, Fmoc-N-Me-Gln(Trt)-OH. We will explore

the structural significance of this building block, its functional impact on peptide properties, and

provide detailed, field-proven protocols for its successful incorporation into synthetic peptides,

addressing the critical challenge of sterically hindered coupling.

The Strategic Importance of N-Methylation in
Peptide Drug Development
The introduction of a methyl group onto the amide nitrogen of a peptide backbone is a subtle

modification that imparts profound changes to the molecule's physicochemical and biological
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properties.[1][2] This strategy is a key element of peptidomimetic design, aiming to create

molecules with improved drug-like characteristics.

The Functional Advantages of N-Methylation:

Enhanced Enzymatic Stability: The N-methyl group provides steric hindrance that shields the

amide bond from cleavage by proteases, significantly increasing the peptide's in vivo half-

life.[1][3]

Improved Membrane Permeability: By removing the amide proton, N-methylation eliminates

a hydrogen bond donor. This disruption of the backbone's hydrogen-bonding network

reduces the energy penalty for the peptide to move from an aqueous to a lipid environment,

thereby enhancing its ability to cross cell membranes and improving oral bioavailability.[1][2]

[4]

Conformational Control: The rotation of the peptide backbone is restricted by the N-methyl

group. This can lock the peptide into a specific, bioactive conformation, potentially leading to

higher binding affinity and selectivity for its biological target.[1][3]

Reduced Aggregation: The disruption of the regular hydrogen-bonding patterns required for

secondary structures, such as β-sheets, can increase the solubility of aggregation-prone

peptides.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pdf.benchchem.com/15303/A_Technical_Guide_to_the_Synthesis_and_Incorporation_of_Fmoc_N_Me_D_Glu_OH_for_Advanced_Peptide_Development.pdf
https://pdf.benchchem.com/15303/A_Technical_Guide_to_the_Incorporation_of_Fmoc_N_Me_D_Glu_OH_for_the_Synthesis_of_Novel_Peptides.pdf
https://pdf.benchchem.com/15303/A_Technical_Guide_to_the_Synthesis_and_Incorporation_of_Fmoc_N_Me_D_Glu_OH_for_Advanced_Peptide_Development.pdf
https://pubs.acs.org/doi/10.1021/jo050477z
https://pdf.benchchem.com/15303/A_Technical_Guide_to_the_Synthesis_and_Incorporation_of_Fmoc_N_Me_D_Glu_OH_for_Advanced_Peptide_Development.pdf
https://pdf.benchchem.com/15303/A_Technical_Guide_to_the_Incorporation_of_Fmoc_N_Me_D_Glu_OH_for_the_Synthesis_of_Novel_Peptides.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10660853/
https://pdf.benchchem.com/15303/A_Technical_Guide_to_the_Synthesis_and_Incorporation_of_Fmoc_N_Me_D_Glu_OH_for_Advanced_Peptide_Development.pdf
https://pubs.acs.org/doi/10.1021/jo050477z
https://pdf.benchchem.com/15303/A_Technical_Guide_to_the_Synthesis_and_Incorporation_of_Fmoc_N_Me_D_Glu_OH_for_Advanced_Peptide_Development.pdf
https://pdf.benchchem.com/15303/A_Technical_Guide_to_the_Incorporation_of_Fmoc_N_Me_D_Glu_OH_for_the_Synthesis_of_Novel_Peptides.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1514007?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard Peptide Bond

N-Methylated Peptide Bond

R₁ Cα

C=O

N-H
Amide Bond

Cα

H-bond Donor

R₂

R₁ Cα

C=O

N-CH₃
Amide Bond

Cα

No H-bond Donor

R₂

Click to download full resolution via product page

Caption: Impact of N-methylation on the peptide backbone.

Physicochemical Properties of Fmoc-N-Me-Gln-OH
Fmoc-N-Me-Gln-OH is an L-glutamine derivative where the alpha-amino group is protected by

a base-labile fluorenylmethoxycarbonyl (Fmoc) group and is also methylated. For practical use

in solid-phase peptide synthesis (SPPS), the side-chain amide of glutamine must also be

protected to prevent undesirable side reactions, primarily dehydration, during the carboxyl

group activation step. The trityl (Trt) group is the most common protecting group for this

purpose, yielding Fmoc-N-Me-Gln(Trt)-OH. The bulky Trt group is acid-labile and significantly

improves the solubility of the amino acid derivative in common SPPS solvents like

dimethylformamide (DMF).[5][6]
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Property Fmoc-N-Me-Gln-OH Fmoc-N-Me-Gln(Trt)-OH

IUPAC Name

(2S)-5-amino-2-[9H-fluoren-9-

ylmethoxycarbonyl(methyl)ami

no]-5-oxopentanoic acid[7]

N2-(((9H-fluoren-9-

yl)methoxy)carbonyl)-N2-

methyl-N5-trityl-L-glutamine[8]

CAS Number 910056-51-8[7] 1632075-13-8[8][9]

Molecular Formula C₂₁H₂₂N₂O₅[7] C₄₀H₃₆N₂O₅[8][9]

Molecular Weight 382.4 g/mol [7] 624.72 g/mol [9]

Appearance White to off-white powder White to off-white powder

N-α Protection Fmoc (Base-labile) Fmoc (Base-labile)

Side-Chain Protection None Trt (Acid-labile)

Synthesis of Fmoc-N-Methylated Amino Acids
While commercially available, understanding the synthesis of these building blocks provides

valuable context. Several methods have been developed for the synthesis of optically pure Nα-

methylamino acids. The most common approaches include:

Direct N-methylation: This involves the methylation of an Nα-protected amino acid. Reagents

like dimethyl sulfate can be used, but careful optimization is required to avoid racemization

and over-methylation.[3]

Reductive Alkylation: A two-step process involving the formation of a 5-oxazolidinone

intermediate from the parent Fmoc-amino acid, followed by reductive ring-opening with a

reagent like triethylsilane in the presence of a Lewis acid.[10]

Solid-Phase Synthesis: A newer approach uses 2-chlorotrityl chloride (2-CTC) resin as a

temporary protecting group for the carboxylic acid, allowing for N-methylation on the solid

support, followed by cleavage to yield the final product.[4]

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-
Me-Gln(Trt)-OH

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-N-Me-Gln-OH
https://www.achemblock.com/t99853-fmoc-n-me-gln-trt-oh.html
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-N-Me-Gln-OH
https://www.achemblock.com/t99853-fmoc-n-me-gln-trt-oh.html
https://www.chemscene.com/1632075-13-8.html
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-N-Me-Gln-OH
https://www.achemblock.com/t99853-fmoc-n-me-gln-trt-oh.html
https://www.chemscene.com/1632075-13-8.html
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-N-Me-Gln-OH
https://www.chemscene.com/1632075-13-8.html
https://pubs.acs.org/doi/10.1021/jo050477z
https://www.researchgate.net/publication/7665720_An_Improved_Synthesis_of_Fmoc-_N_-methyl--amino_Acids
https://pmc.ncbi.nlm.nih.gov/articles/PMC10660853/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1514007?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The incorporation of N-methylated amino acids is a well-known challenge in SPPS. The steric

bulk of the N-methyl group, positioned adjacent to the reacting carboxyl group, significantly

slows down the kinetics of the coupling reaction.[1] This often leads to incomplete acylation,

resulting in deletion sequences and impure final products.

To overcome this, a combination of highly potent coupling reagents and optimized reaction

conditions is mandatory.

Optimized Coupling Protocol using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids

due to its rapid activation and resistance to racemization.

Materials:

Fmoc-deprotected peptide-resin

Fmoc-N-Me-Gln(Trt)-OH (3-4 equivalents relative to resin loading)

HATU (3-4 equivalents)

Diisopropylethylamine (DIEA) or 2,4,6-Collidine (6-8 equivalents)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Step-by-Step Methodology:

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 10

min) to remove the N-terminal Fmoc group of the preceding amino acid.

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
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Activation Solution Preparation (Pre-activation): In a separate reaction vessel, dissolve

Fmoc-N-Me-Gln(Trt)-OH and HATU in a minimal amount of DMF. Add the base (DIEA or

Collidine) and allow the solution to pre-activate for several minutes. The solution will typically

change color. Causality: Pre-activation forms the highly reactive OAt-ester of the amino acid,

ensuring it is ready to react immediately upon addition to the resin, which helps drive the

sterically hindered reaction to completion.

Coupling Reaction: Add the activated amino acid solution to the washed, deprotected

peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. Note: The

extended coupling time is critical to accommodate the slower reaction kinetics.

Monitoring (Optional but Recommended): Perform a Kaiser test or a mini-cleavage to check

for reaction completion. A negative Kaiser test (yellow beads) indicates a complete reaction.

Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5-7 times)

and DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready

for the next deprotection and coupling cycle.

Potential Side Reactions
Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage,

leading to cleavage of the dipeptide from the resin. This is particularly problematic if the C-

terminal residue of the dipeptide is Pro, Gly, or a D-amino acid. Using 2-CTC resin, which is

more sterically hindered, can help suppress this side reaction.[1]
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Caption: Workflow for incorporating Fmoc-N-Me-Gln(Trt)-OH in SPPS.
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Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support,

and all side-chain protecting groups (including the Trt group from the N-methylated glutamine)

are removed simultaneously. This is typically achieved using a strong acid cocktail. A common

cocktail for peptides containing Trt-protected residues is:

TFA/TIS/H₂O (95:2.5:2.5): Trifluoroacetic acid (TFA) is the cleavage agent, while

triisopropylsilane (TIS) and water act as scavengers to trap the reactive carbocations (e.g.,

the trityl cation) released during deprotection, preventing re-attachment to sensitive residues

like Trp or Met.

The cleavage is typically run for 2-4 hours at room temperature, after which the crude peptide

is precipitated with cold diethyl ether, purified by reverse-phase HPLC, and characterized by

mass spectrometry.

Conclusion
Fmoc-N-Me-Gln-OH, and its synthetically crucial counterpart Fmoc-N-Me-Gln(Trt)-OH, are

indispensable building blocks for the development of advanced peptide therapeutics. The

strategic introduction of N-methylation allows for the fine-tuning of a peptide's pharmacological

profile, offering a proven path to enhanced stability, permeability, and conformational rigidity.

While the incorporation of these sterically hindered residues presents a challenge, the use of

potent activating agents like HATU, coupled with optimized protocols and extended reaction

times, enables their reliable and efficient use in solid-phase peptide synthesis. As the demand

for more sophisticated and drug-like peptides continues to grow, the mastery of N-methylation

chemistry will remain a critical skill for researchers in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. pdf.benchchem.com [pdf.benchchem.com]

3. pubs.acs.org [pubs.acs.org]

4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and
Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

5. peptide.com [peptide.com]

6. peptide.com [peptide.com]

7. Fmoc-N-Me-Gln-OH | C21H22N2O5 | CID 16079354 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. FMOC-N-ME-GLN(TRT)-OH 97% | CAS: 1632075-13-8 | AChemBlock [achemblock.com]

9. chemscene.com [chemscene.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1514007?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/15303/A_Technical_Guide_to_the_Synthesis_and_Incorporation_of_Fmoc_N_Me_D_Glu_OH_for_Advanced_Peptide_Development.pdf
https://pdf.benchchem.com/15303/A_Technical_Guide_to_the_Incorporation_of_Fmoc_N_Me_D_Glu_OH_for_the_Synthesis_of_Novel_Peptides.pdf
https://pubs.acs.org/doi/10.1021/jo050477z
https://pmc.ncbi.nlm.nih.gov/articles/PMC10660853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10660853/
https://www.peptide.com/product/fmoc-glntrt-oh-132327-80-1/
https://www.peptide.com/products/peptide-synthesis-reagents/fmoc-amino-acids/fmoc-l-amino-acids/fmoc-asntrt-oh-132388-59-1/
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-N-Me-Gln-OH
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-N-Me-Gln-OH
https://www.achemblock.com/t99853-fmoc-n-me-gln-trt-oh.html
https://www.chemscene.com/1632075-13-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1514007?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Fmoc-N-Me-Gln-OH structure and function].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1514007/docs#fmoc-n-me-gln-oh-structure-and-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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